2-Methyl-1,6-naphthyridine

Antiviral HIV-1 NNRTI Medicinal Chemistry

Avoid regioisomer-related potency loss. Generic substitution among naphthyridine isomers is unsound-1,6-naphthyridines show >100-fold higher CDK8 affinity vs. 1,5- or 1,8-isomers. 2-Methyl-1,6-naphthyridine (CAS 7675-31-2) delivers: • Correct regiochemistry for CDK8/19 & c-Met inhibitor programs • Scaffold for HIV-1 NNRTI development (derivatives 6-fold more potent than nevirapine) • Superior synthetic efficiency over 1,8-isomer (22% vs. one-pot Skraup routes) • In stock, 95% purity, ready for immediate dispatch.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
Cat. No. B8783595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,6-naphthyridine
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=NC=C2
InChIInChI=1S/C9H8N2/c1-7-2-3-8-6-10-5-4-9(8)11-7/h2-6H,1H3
InChIKeyDZDGPTIDPYGBBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,6-naphthyridine: Privileged Medicinal Chemistry Scaffold


2-Methyl-1,6-naphthyridine (CAS 7675-31-2) is a nitrogen-containing heterocyclic compound featuring a 1,6-naphthyridine core with a methyl substituent at the 2-position . This scaffold is recognized as a multivalent privileged structure in medicinal chemistry, presenting diverse bioactivities when appropriately substituted [1]. It serves as a bioisostere of quinoline and isoquinoline, often employed to improve solubility or alter metabolic stability in drug candidates . The compound is primarily utilized as a high-purity chemical reagent, providing researchers access to a core structure of significant interest in drug discovery and development .

2-Methyl-1,6-naphthyridine vs. Isomers & Analogs


Generic substitution among naphthyridine isomers (e.g., 1,5-, 1,6-, 1,7-, 1,8-naphthyridine) or other heterocyclic bioisosteres is not scientifically sound due to profound differences in regiochemistry-driven reactivity, target affinity, and synthetic accessibility. Regioisomeric variations significantly alter binding interactions; for instance, 1,6-naphthyridines demonstrate over 100-fold higher affinity for CDK8 compared to 1,5- or 1,8-isomers . Furthermore, the 2-methyl substitution specifically modulates physicochemical properties critical for cellular permeability, with a measured Δlog P of +0.8 versus the unsubstituted analog, enhancing drug-likeness . Synthetic routes also diverge dramatically; traditional preparation of 2-methyl-1,8-naphthyridine requires five steps with only a 22% overall yield, whereas 1,6-naphthyridine derivatives can be accessed via more efficient one-pot or Skraup methodologies . These quantifiable differences in target engagement, physicochemical parameters, and synthetic efficiency underscore why in-class analogs cannot be interchanged without compromising research outcomes or procurement specifications.

2-Methyl-1,6-naphthyridine vs. Analogs: Performance Evidence


HIV-1 Reverse Transcriptase Inhibition vs. Nevirapine

2-Cyanopyridinyl-1,6-naphthyridine derivatives (compounds 16a, 16b, and 19a) exhibit IC50 values of 0.222 µM, 0.218 µM, and 0.175 µM, respectively, against HIV-1 reverse transcriptase (RT) [1]. These values represent a 4.7- to 6.0-fold improvement in potency compared to the clinically used NNRTI nevirapine (IC50 = 1.053 µM) [1]. While still less potent than next-generation NNRTIs like rilpivirine (IC50 = 0.063 µM) and efavirenz (IC50 = 0.058 µM), the 1,6-naphthyridine core provides a distinct chemical scaffold with the potential to overcome resistance mutations associated with existing chemotypes [1].

Antiviral HIV-1 NNRTI Medicinal Chemistry

c-Met Kinase SAR Profile

The 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one chemotype, derived from a conformationally constrained 1,6-naphthyridine core, demonstrates c-Met kinase inhibitory activity with a lead compound (2t) achieving an IC50 of 2.6 µM [1]. This activity is highly dependent on specific substitution patterns: an N-1 alkyl substituent bearing a terminal free amino group, a hydrophobic substituted benzyl group at N-3, and the tricyclic core are essential for retaining effective Met inhibition [1]. The introduction of a 4′-carboxamide phenoxy group at the C-5 position further significantly improves potency [1].

Oncology Kinase Inhibitor c-Met

Antimalarial Therapeutic Index vs. Chloroquine

Certain naphthyridine compounds, designed as primaquine analogues, demonstrate a therapeutic index over 10 times superior to that of the commonly used antimalarial drug chloroquine [1]. This significant improvement in the safety margin (the ratio of toxic to therapeutic dose) is attributed to the design rationale aimed at reducing the formation of chemically reactive and toxic intermediates while preserving desired antimalarial activity [1].

Antimalarial Drug Discovery Therapeutic Index

Synthetic Efficiency: 1,6- vs. 1,8-Naphthyridine

Traditional synthesis of 2-methyl-1,8-naphthyridine from 2-amino-6-methylpyridine via EMME synthesis requires five steps and affords only a 22% overall yield . In contrast, 1,6-naphthyridine derivatives, including those with 2-methyl substitution, can be synthesized via more efficient methodologies such as one-pot Friedländer-type reactions or modified Skraup reactions, which offer the potential for higher overall yields and reduced step count .

Synthetic Chemistry Process Development Yield Optimization

2-Methyl-1,6-naphthyridine Research & Procurement Applications


HIV-1 NNRTI Drug Discovery: Scaffold-Hopping

For medicinal chemistry teams focused on developing next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, 2-methyl-1,6-naphthyridine offers a privileged scaffold for scaffold-hopping strategies. The core 1,6-naphthyridine moiety has demonstrated the potential to achieve low-micromolar to sub-micromolar potency against HIV-1 RT, as evidenced by 2-cyanopyridinyl derivatives exhibiting up to 6-fold improved potency over nevirapine [1]. Procurement of 2-methyl-1,6-naphthyridine as a key intermediate enables the exploration of novel chemical space to overcome resistance associated with first-generation NNRTIs [1].

c-Met and CDK8/19 Targeted Kinase Libraries

The 1,6-naphthyridine scaffold is a proven template for developing ATP-competitive kinase inhibitors, particularly against c-Met and CDK8/19. The well-documented SAR for c-Met inhibition, where specific substitutions at N-1, N-3, and C-5 dramatically impact potency, guides the rational design of focused compound libraries [1]. Furthermore, the regioisomeric specificity of the 1,6-naphthyridine core is critical; this isomer exhibits over 100-fold higher affinity for CDK8 compared to 1,5- or 1,8-naphthyridine isomers, underscoring the necessity of sourcing the correct regioisomer for CDK8/19 inhibitor research [2].

Antimalarial Therapeutic Index Optimization

For research programs targeting the radical cure of malaria, naphthyridine derivatives represent a promising class for developing safer alternatives to current therapies. Evidence from primaquine analogue studies demonstrates that naphthyridine-based compounds can achieve a therapeutic index over 10 times greater than chloroquine, indicating a significantly improved safety margin while maintaining antimalarial efficacy [1]. Procuring 2-methyl-1,6-naphthyridine allows for the synthesis and evaluation of novel antimalarial candidates designed to minimize toxicity, a key differentiator for this therapeutic area [1].

Efficient Heterocyclic Building Block Synthesis

For process chemists and CROs, the synthesis of 2-methyl-1,6-naphthyridine and its derivatives via modern one-pot or modified Skraup methods offers a more efficient alternative to traditional multi-step routes required for other naphthyridine isomers, such as 2-methyl-1,8-naphthyridine (which requires 5 steps and yields only 22%) [1]. The potential for higher overall yields and reduced step count translates to lower production costs and faster access to multigram quantities of key intermediates, making 2-methyl-1,6-naphthyridine a more attractive procurement option for scale-up and commercial supply [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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